molecular formula C52H74Cl2O18 B12362882 Clostomycin B2

Clostomycin B2

Cat. No.: B12362882
M. Wt: 1058.0 g/mol
InChI Key: JFUVEKVTRJCUMZ-XTUPLNDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tiacumicin C undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tiacumicin C is similar to other members of the tiacumicin family, such as tiacumicin A, B, D, E, and F . it is unique in its specific structural features and biological activity. Tiacumicin C differs from tiacumicin B in the position of the isobutyric ester on the 5-methyl-β-rhamnose moiety .

Conclusion

Tiacumicin C is a valuable compound with significant applications in scientific research and medicine. Its unique structure and potent antibacterial activity make it an important subject of study for developing new antibiotics and understanding bacterial resistance mechanisms.

Properties

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058.0 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4S,5S)-4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40+,41-,42+,43-,44+,45+,46+,50-,51-/m1/s1

InChI Key

JFUVEKVTRJCUMZ-XTUPLNDBSA-N

Isomeric SMILES

CC[C@H]1/C=C(/[C@H](C/C=C\C=C(\C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)[C@@H](C)O)/CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Origin of Product

United States

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